![molecular formula C12H19N3 B13586452 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine](/img/structure/B13586452.png)
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine is an organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The compound has a molecular formula of C12H19N3 and a molecular weight of 205.3 g/mol .
Preparation Methods
Chemical Reactions Analysis
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine can be compared with other similar compounds, such as:
3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine: This compound has a similar structure but differs in the position of the imidazo ring, which may result in different chemical and biological properties.
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline: This compound has an aniline group instead of a piperidine ring, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets and participate in various chemical reactions .
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-piperidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H19N3/c1-2-7-15-9-11(14-12(15)5-1)10-4-3-6-13-8-10/h9-10,13H,1-8H2 |
InChI Key |
MRSYNYIZNUVNLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3CCCNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


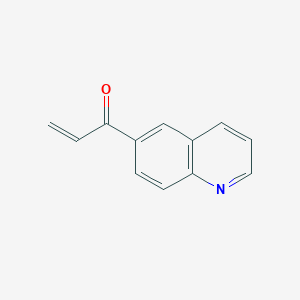

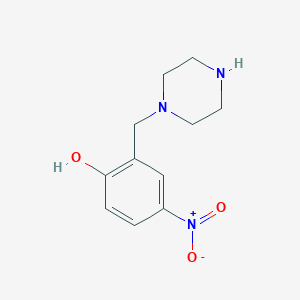
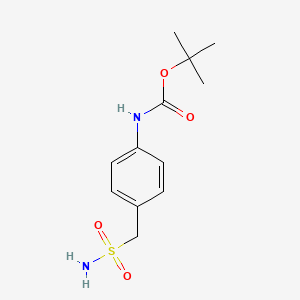
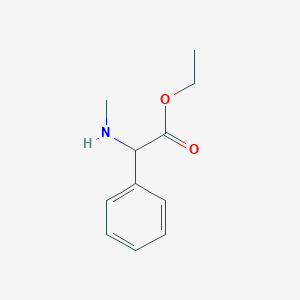
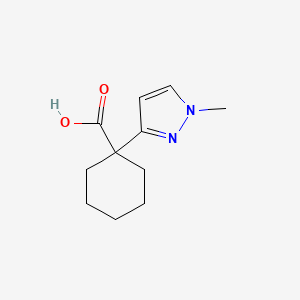
![[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanoldihydrochloride](/img/structure/B13586424.png)
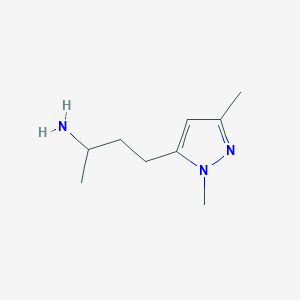



![4-acetyl-N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]morpholine-2-carboxamidehydrochloride](/img/structure/B13586444.png)
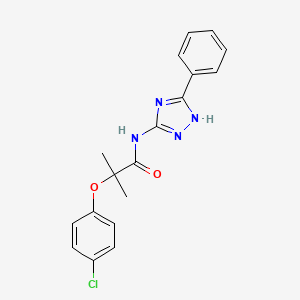
![(1,3-dioxoisoindol-2-yl) 4-fluorobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13586462.png)
